tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Overview
Description
tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a complex organic compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is known for its unique bicyclic structure, which includes a tert-butyl ester group and an aminomethyl group attached to a bicyclo[3.1.0]hexane ring system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate typically involves the following steps:
Formation of the Bicyclic Ring System: The bicyclo[3.1.0]hexane ring system is formed through a series of cyclization reactions. These reactions often involve the use of strong bases and high temperatures to facilitate the formation of the bicyclic structure.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced through a nucleophilic substitution reaction. This step typically involves the use of an amine reagent and a suitable leaving group.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amine or alcohol derivatives.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of bicyclic structures on biological activity.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing the compound’s binding affinity .
Comparison with Similar Compounds
tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but differs in the position of the aminomethyl group.
tert-Butyl (1S,2S,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar structure but differs in the stereochemistry of the bicyclic ring system.
tert-Butyl (1S,2R,5R)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar structure but differs in both the position of the aminomethyl group and the stereochemistry of the bicyclic ring system.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(7-12)6-8(11)13/h8H,4-7,12H2,1-3H3 |
InChI Key |
FVIOYKSVDDXEPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C2)CN |
Origin of Product |
United States |
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